molecular formula HoSn3 B14719408 CID 71354589

CID 71354589

Cat. No.: B14719408
M. Wt: 521.1 g/mol
InChI Key: XPIHGTNQBNRAAP-UHFFFAOYSA-N
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Description

For instance, CID 71354589 may belong to a class of bioactive molecules, such as oscillatoxin derivatives or boronic acid analogs, given the structural and methodological parallels observed in similar compounds .

Key inferred properties include:

  • Structural motifs: Potential halogenated aromatic rings or cyclic ether systems, as seen in oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) .
  • Analytical characterization: Likely analyzed via GC-MS or LC-ESI-MS, as these methods are standard for profiling compounds with complex structures .
  • Functional role: May exhibit biological activity, such as enzyme inhibition or cytotoxicity, based on structural similarities to other bioactive molecules .

Properties

Molecular Formula

HoSn3

Molecular Weight

521.1 g/mol

InChI

InChI=1S/Ho.3Sn

InChI Key

XPIHGTNQBNRAAP-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Ho]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “CID 71354589” would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow processes and the use of specialized equipment to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

“CID 71354589” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

“CID 71354589” has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “CID 71354589” involves its interaction with specific molecular targets within a biological system These interactions can modulate various biochemical pathways, leading to the compound’s observed effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, leveraging data from oscillatoxin derivatives, boronic acids, and other analogs (Table 1).

Table 1: Comparative Analysis of CID 71354589 and Similar Compounds

Property This compound (Inferred) Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
Molecular Formula CₙHₘXₖ (halogenated) C₃₂H₄₄O₇ C₆H₅BBrClO₂
Molecular Weight ~500–600 Da 564.7 Da 235.27 Da
Solubility Low (hydrophobic) Insoluble in water 0.24 mg/mL (ESOL)
Biological Activity Cytotoxic potential Marine toxin (Na⁺ channel modulator) Synthetic intermediate
Analytical Method GC-MS/LC-ESI-MS LC-MS NMR, HPLC

Key Findings:

Structural Complexity :

  • Oscillatoxin D (CID 101283546) and its derivatives (e.g., CID 156582093) feature polycyclic ether backbones, which are absent in simpler boronic acids like CAS 1046861-20-3. This compound likely shares intermediate complexity, possibly with halogen substituents enhancing stability .

Functional Divergence :

  • Oscillatoxin D is a potent neurotoxin, whereas boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions. This compound may bridge these roles, serving as a bioactive synthetic intermediate .

Physicochemical Properties :

  • Boronic acids exhibit higher solubility in organic solvents compared to oscillatoxins, which are highly hydrophobic. This compound’s solubility profile may depend on its functional groups, influencing its bioavailability and application scope .

Synthetic Accessibility :

  • Boronic acids like CAS 1046861-20-4 are synthesized via palladium-catalyzed reactions, while oscillatoxins require complex biosynthetic pathways. This compound’s synthesis might involve hybrid methodologies, balancing efficiency and structural fidelity .

Research Implications and Limitations

  • Data Gaps : The absence of direct experimental data for this compound necessitates cautious interpretation. Assumptions are based on structural analogs and analytical frameworks .
  • Future Directions : Prioritize NMR and X-ray crystallography studies to resolve this compound’s structure. Computational modeling (e.g., QSPR) could predict its pharmacokinetic properties .

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